molecular formula C6H7BrN2O B1381879 5-(Bromomethyl)-2-methoxypyrimidine CAS No. 1352442-95-5

5-(Bromomethyl)-2-methoxypyrimidine

Cat. No.: B1381879
CAS No.: 1352442-95-5
M. Wt: 203.04 g/mol
InChI Key: UOTHIDQVBCBURT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxypyrimidine is an organic compound with the molecular formula C6H7BrN2O It features a pyrimidine ring substituted with a bromomethyl group at the 5-position and a methoxy group at the 2-position

Mechanism of Action

Target of Action

5-(Bromomethyl)-2-methoxypyrimidine is a versatile compound used in various chemical reactions. It is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides . Therefore, the primary targets of this compound are organoboron compounds and palladium catalysts.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron compound from boron to palladium, facilitated by the bromomethyl group in the this compound molecule . The result is the formation of a new carbon-carbon bond, linking the two original molecules .

Biochemical Pathways

It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics . Therefore, the compound can indirectly influence numerous biochemical pathways through its role in the synthesis of these substances.

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds from simpler precursors . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this compound.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of this compound may be influenced by factors such as pH, temperature, and exposure to light or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-methoxypyrimidine typically involves the bromination of 2-methoxypyrimidine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyrimidine derivatives.

    Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions. For instance, the bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used in substitution reactions. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the bromomethyl group.

Major Products:

  • Substitution reactions yield a variety of derivatives depending on the nucleophile used. For example, reaction with sodium azide produces 5-(azidomethyl)-2-methoxypyrimidine.
  • Oxidation reactions can convert the bromomethyl group to a carboxyl group, resulting in 5-(carboxymethyl)-2-methoxypyrimidine.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2-methoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate these derivatives for their ability to interact with biological targets like enzymes or receptors.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart specific properties such as increased thermal stability or enhanced electronic characteristics.

Comparison with Similar Compounds

    5-(Chloromethyl)-2-methoxypyrimidine: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom compared to bromine.

    5-(Bromomethyl)-2-methylpyrimidine: This compound has a methyl group at the 2-position instead of a methoxy group. The presence of the methyl group can affect the compound’s reactivity and solubility.

Uniqueness: 5-(Bromomethyl)-2-methoxypyrimidine is unique due to the combination of the bromomethyl and methoxy groups, which confer specific reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

5-(bromomethyl)-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTHIDQVBCBURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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